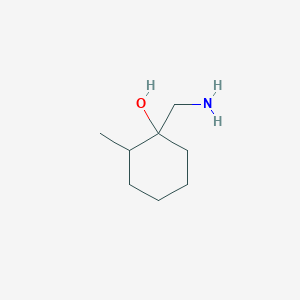

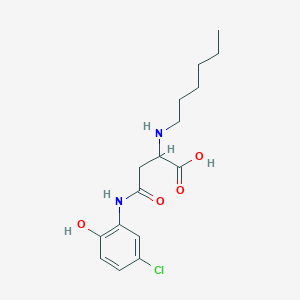

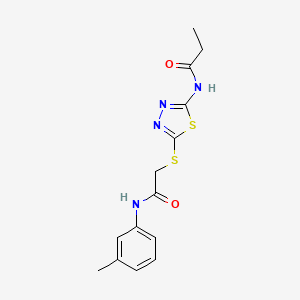

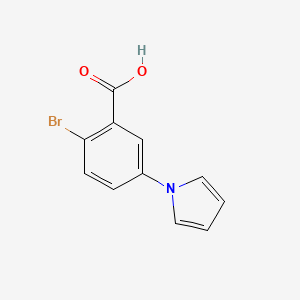

![molecular formula C18H20N2O4S2 B2980048 2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 895446-84-1](/img/structure/B2980048.png)

2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

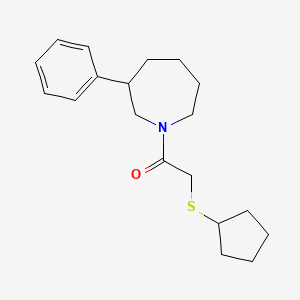

The compound “2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . Benzo[b]thiophene-2-carboxamide derivatives have been studied for their STING-agonistic activity . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane .

Synthesis Analysis

The synthesis of benzo[b]thiophene-2-carboxamide derivatives involves introducing different substituents on the 4-position of the benzo[b]thiophene ring . The synthetic campaign has been conducted to prepare the designed compounds for biological evaluation .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene-2-carboxamide derivatives is characterized by a benzo[b]thiophene ring with a carboxamide group . The specific structure of “this compound” is not explicitly mentioned in the available sources.Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis of benzo[b]thiophene derivatives, including those related to 2-(2-Tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. These compounds are synthesized through various chemical reactions and evaluated for biological activities. For instance, Radwan et al. (2009) synthesized 5-substituted benzo[b]thiophene derivatives that showed potent anti-inflammatory activity. Similarly, derivatives synthesized by Shams et al. (2010) were evaluated for antitumor activities, revealing high inhibitory effects against various human cancer cell lines, such as breast adenocarcinoma and non-small cell lung cancer (Radwan, Shehab, & El-Shenawy, 2009; Shams, Mohareb, Helal, & Mahmoud, 2010).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of thiophene derivatives have also been a significant area of research. These studies focus on developing novel synthetic routes and characterizing the compounds using various analytical techniques. The research by Vasu et al. (2004) on the synthesis and crystal structure analysis of N-p-tolyl-2-acetylamino derivatives provides insights into the molecular structure and potential chemical properties of these compounds (Vasu, Mahendra, Doreswamy, Nirmala, Saravanan, Mohan, Sridhar, & Prasad, 2004).

Antimicrobial and Anticancer Evaluations

Further research has been conducted on evaluating the antimicrobial and anticancer activities of thiophene derivatives. These studies aim to identify compounds with potent bioactivities that could lead to the development of new therapeutic agents. The work by Talupur, Satheesh, & Chandrasekhar (2021) on the synthesis, characterization, antimicrobial evaluation, and docking studies of tetrazol-thiophene-2-carboxamides highlights the potential of these compounds in pharmaceutical applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Mécanisme D'action

The mechanism of action of benzo[b]thiophene-2-carboxamide derivatives involves their STING-agonistic activity . Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses .

Orientations Futures

The future directions for the study of benzo[b]thiophene-2-carboxamide derivatives could involve further exploration of their STING-agonistic activity and potential antitumor efficacy . Additionally, the development of more potent pharmaceutical agents using compounds carrying thiophene/furan carbocamide moieties could be a promising direction .

Propriétés

IUPAC Name |

2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-11-6-8-12(9-7-11)26(23,24)10-15(21)20-18-16(17(19)22)13-4-2-3-5-14(13)25-18/h6-9H,2-5,10H2,1H3,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGPKQARPTTZOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate](/img/structure/B2979969.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2979970.png)

![N-({[(4-chlorophenyl)methyl]carbamoyl}(phenyl)methyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2979981.png)

![N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide](/img/structure/B2979987.png)

![N-[3-(13-Phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaen-2-yl)propyl]methanesulfonamide;trifluoromethanesulfonate](/img/structure/B2979988.png)